molecular formula C7H7F2N3O2 B10908962 5-cyclopropyl-1-(difluoromethyl)-3-nitro-1H-pyrazole

5-cyclopropyl-1-(difluoromethyl)-3-nitro-1H-pyrazole

Cat. No.: B10908962
M. Wt: 203.15 g/mol
InChI Key: PEVNKZGODCGRLS-UHFFFAOYSA-N
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Description

5-cyclopropyl-1-(difluoromethyl)-3-nitro-1H-pyrazole: is a heterocyclic compound that features a cyclopropyl group, a difluoromethyl group, and a nitro group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-cyclopropyl-1-(difluoromethyl)-3-nitro-1H-pyrazole typically involves the cyclopropanation of a suitable precursor followed by nitration and difluoromethylation reactions. The cyclopropyl group can be introduced via cyclopropanation reactions using reagents such as diazomethane or cyclopropyl carbenes . The difluoromethyl group can be introduced using difluoromethylating agents like difluoromethyl iodide under basic conditions . The nitration of the pyrazole ring can be achieved using nitrating agents such as nitric acid or a mixture of sulfuric and nitric acids .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a catalyst.

    Substitution: Nucleophiles like amines or thiols.

    Acylation: Acyl chlorides or anhydrides.

    Alkylation: Alkyl halides or sulfonates.

Major Products:

    Oxidation Products: Pyrazole oxides.

    Reduction Products: 5-cyclopropyl-1-(difluoromethyl)-3-amino-1H-pyrazole.

    Substitution Products: Various substituted pyrazoles depending on the nucleophile used.

    Acylation and Alkylation Products: Amides and alkyl derivatives of the pyrazole ring.

Scientific Research Applications

Chemistry: 5-cyclopropyl-1-(difluoromethyl)-3-nitro-1H-pyrazole is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology: In biological research, this compound can be used as a probe to study the interactions of pyrazole derivatives with biological targets. It may also serve as a lead compound in the development of new drugs due to its potential bioactivity.

Medicine: The compound’s potential medicinal applications include its use as a scaffold for designing new pharmaceuticals. Its structural features may impart specific biological activities, making it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound can be used in the development of new materials with unique properties. It may also find applications in the agrochemical industry as a precursor to active ingredients in pesticides or herbicides.

Comparison with Similar Compounds

Similar Compounds:

Uniqueness: 5-cyclopropyl-1-(difluoromethyl)-3-nitro-1H-pyrazole is unique due to the combination of its cyclopropyl, difluoromethyl, and nitro groups. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C7H7F2N3O2

Molecular Weight

203.15 g/mol

IUPAC Name

5-cyclopropyl-1-(difluoromethyl)-3-nitropyrazole

InChI

InChI=1S/C7H7F2N3O2/c8-7(9)11-5(4-1-2-4)3-6(10-11)12(13)14/h3-4,7H,1-2H2

InChI Key

PEVNKZGODCGRLS-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC(=NN2C(F)F)[N+](=O)[O-]

Origin of Product

United States

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